molecular formula C12H7ClN2 B167300 5-Chloro-1,10-phenanthroline CAS No. 4199-89-7

5-Chloro-1,10-phenanthroline

Cat. No. B167300
CAS RN: 4199-89-7
M. Wt: 214.65 g/mol
InChI Key: XDUUQOQFSWSZSM-UHFFFAOYSA-N
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Description

5-Chloro-1,10-phenanthroline is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its coordination properties, particularly with transition metals. The presence of a chlorine atom at the 5-position introduces unique characteristics that influence its reactivity and interaction with metal ions.

Synthesis Analysis

The synthesis of 5-chloro-1,10-phenanthroline derivatives can be achieved through various methods. One approach involves the treatment of 5-chloro-1,10-phenanthroline with 4-hydroxyphthalonitrile in the presence of a base, leading to the formation of 5,5'-bi(1,10-phenanthroline) . Another method includes the methoxydechlorination of 5-chloro-1,10-phenanthroline, which proceeds readily in a mixture of DMSO and methanol at approximately 60°C, following an addition-elimination mechanism .

Molecular Structure Analysis

The molecular structure of chlorinated phenanthroline derivatives has been extensively studied. For instance, 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline exhibits a distorted planarity due to the steric hindrance of the chlorine atoms, which are displaced from the mean molecular plane . This distortion can affect the compound's stacking interactions and binding properties.

Chemical Reactions Analysis

5-Chloro-1,10-phenanthroline and its derivatives participate in various chemical reactions, including coordination with metal ions. For example, the compound forms non-fluorescent complexes with Fe(II), which can be exploited in the development of turn-off fluorescence sensors for the selective and sensitive detection of Fe(II) . Additionally, the chloranilate dianion can coordinate with copper(II) atoms in mixed-ligand complexes, exhibiting different coordination modes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1,10-phenanthroline derivatives are influenced by their molecular structure and substituents. The introduction of a chlorine atom can affect the compound's optical properties, as seen in the study of new 5-(4-phenylethynyl)-substituted-1,10-phenanthroline derivatives, where the substitution at the 5th position impacts the internal charge transfers and polarizability . The crystal packing and interactions, such as hydrogen bonding and π-π stacking, also play a significant role in determining the properties of these compounds .

Scientific Research Applications

Electrochemical and Spectroscopic Characterization

5-Chloro-1,10-phenanthroline (5-Cl-1,10-phen) has been characterized using various techniques like MS, HRMS, GC-MS, electronic absorption spectroscopy, and multinuclear NMR. These studies provide insights into its electrochemical properties, which are significant for understanding its reactivity and potential applications in various fields, such as material sciences and electrochemistry (Nycz et al., 2019).

Sensing and Detection of Iron

The derivative of 5-Cl-1,10-phen has been developed as a sensor for the selective and sensitive detection of Fe(II). Its fluorescent properties change upon interaction with Fe(II), making it a useful tool for iron quantification in various applications, including environmental and analytical chemistry (Arachchi et al., 2020).

Spin-Crossover Complexes

5-Cl-1,10-phen has been used in the preparation of spin-crossover complexes. These complexes exhibit thermal and light-induced spin-crossover (SCO) behavior, which is relevant in material science for the development of sensors and switches (Naggert et al., 2015).

Ionic Liquid Crystals

This compound has been utilized in the design of ionic liquid crystals. These ionic compounds exhibit mesomorphic behavior and are potential candidates for applications in display technologies and other areas requiring controlled molecular organization (Cardinaels et al., 2011).

Chemical Synthesis

5-Cl-1,10-phen has been used in various chemical synthesis processes. For example, its involvement in methoxydechlorination reactions and as a precursor in cross-coupling reactions shows its versatility in synthetic chemistry (Jackson et al., 1979; Ağırtaş, 2017)(Ağırtaş, 2017).

Electrochemical Behavior

The electrochemical behavior of 5-Cl-1,10-phen on multiwalled carbon nanotube surfaces has been studied for its potential application in selective recognition of copper ion and hydrogen peroxide sensing. This indicates its potential in developing sensitive and selective sensors (Gayathri & Kumar, 2014).

Safety And Hazards

5-Chloro-1,10-phenanthroline should be handled with personal protective equipment/face protection. It should be stored under an inert atmosphere and kept in a dry place . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

5-Chloro-1,10-phenanthroline has potential applications in the design of ionic liquid crystals . It could also be used in the synthesis of new chemical compounds and in biological electron transfer studies .

properties

IUPAC Name

5-chloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUQOQFSWSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2063347
Record name 1,10-Phenanthroline, 5-chloro-
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 5-Chloro-1,10-phenanthroline
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Product Name

5-Chloro-1,10-phenanthroline

CAS RN

4199-89-7
Record name 5-Chloro-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 5-chloro-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
436
Citations
K Jackson, JH Ridd, ML Tobe - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The kinetics of methoxydechlorination of 5-chloro-1,10-phenanthroline when co-ordinated to NiII, RuII, and OsII have been studied in dimethyl sulphoxide–methanol (89.9 : 10.1 w/w). In …
Number of citations: 4 pubs.rsc.org
V Amani, N Safari, B Notash - Journal of the Iranian Chemical Society, 2013 - Springer
[Fe(Me-phen)Cl 4 ][Me-phen·H] (1) and [Fe(Cl-phen)Cl 4 ][Cl-phen·H] (2) complexes were prepared from the reactions of FeCl 3 ·6H 2 O with 5-methyl-1,10-phenanthroline (Me-phen) …
Number of citations: 17 link.springer.com
DHT Arachchi, GIP Wijesekera, MDP De Costa… - … of Photochemistry and …, 2020 - Elsevier
Phenanthroline is a fluorophore known for its non-fluorescent complex formation with Fe(II). We present two novel turn-off fluorescence sensors developed based on 5-amino and 5-…
Number of citations: 11 www.sciencedirect.com
K Jackson, JH Ridd, ML Tobe - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The methoxydechlorination of 5-chloro-1,10-phenanthroline occurs readily in DMSO–MeOH (89.9–10.1 w/w) at ca. 60 C and is without significant side reactions. The dependence of the …
Number of citations: 3 pubs.rsc.org
F Xu, GM Li, AN Wang, SD Han, J Pan… - Dalton Transactions, 2021 - pubs.rsc.org
Hybrid photochromic materias (HPMs), especially crystalline HPMs (CHPMs), have been widely investigated due to their feasibility in maintaining the advantages of each constituent …
Number of citations: 4 pubs.rsc.org
DHT Arachchi, MDP De Costa, R Senthilnithy - ours.ou.ac.lk
1, 10-Phenanthroline is the parent compound of an important class of chelating agents (Sammes & Yahioglu, 1994). Due to the high reactivity and short-lived nature, only a very few …
Number of citations: 0 ours.ou.ac.lk
M Graf, HC Böttcher, N Metzler‐Nolte… - Zeitschrift für …, 2022 - Wiley Online Library
The synthesis and characterization of eight new bis‐cyclometalated compounds [M(ptpy) 2 (N^N)]PF 6 (ptpy=2‐(p‐tolyl)pyridinato; N^N=5‐chloro‐1,10‐phenanthroline: M=Rh, 1; M=Ir, 2…
Number of citations: 2 onlinelibrary.wiley.com
S Keki, L Nagy, J Torok, G Deak, M Zsuga - Journal of the American …, 2006 - Springer
The gas-phase stabilities of Fe(Φ) 3 2+ complexes, where Φ represents the 1,10-phenanthroline, 5-chloro-1,10-phenanthroline, 5-methyl-1,10-phenanthroline, 3,4,7,8-tetramethyl-1,10-…
Number of citations: 6 link.springer.com
B Brunetti, A Ciccioli, A Lapi, AV Buzyurov… - Entropy, 2022 - mdpi.com
The vapor pressures of six solid 5-X-1,10-phenanthrolines (where X = Cl, CH 3 , CN, OCH 3 , NH 2 , NO 2 ) were determined in suitable temperature ranges by Knudsen Effusion Mass …
Number of citations: 2 www.mdpi.com
AN Borisov, GA Shagisultanova - Zhurnal Prikladnoj Khimii, 2001 - osti.gov
Electrochemical properties of polymers on the basis of ruthenium(2) complexes with 5-chloro-1.10-phenanthroline were studied by the method of cyclic voltammetry to obtain …
Number of citations: 3 www.osti.gov

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